molecular formula C6H4BrN3 B2459050 5-Bromo-2-methylpyrimidine-4-carbonitrile CAS No. 857428-34-3

5-Bromo-2-methylpyrimidine-4-carbonitrile

Cat. No.: B2459050
CAS No.: 857428-34-3
M. Wt: 198.023
InChI Key: JPMZJRTVTXCRPH-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Modern Chemical Research

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal research. ingentaconnect.comnih.gov This scaffold is of immense interest because it is a fundamental component of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. ingentaconnect.comgrowingscience.com This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules like enzymes and genetic material within the cell. nih.gov

Due to its versatile chemical nature and broad spectrum of biological activities, the pyrimidine ring is considered a "privileged scaffold" in drug discovery. nih.govbohrium.com Medicinal chemists have extensively explored this motif to develop therapeutic agents for a myriad of diseases. nih.gov Marketed drugs containing the pyrimidine core demonstrate a wide range of applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. nih.govnih.gov The synthetic accessibility of the pyrimidine skeleton and the ease with which it can be modified at its various positions allow for the creation of large, structurally diverse libraries of compounds for screening against numerous biological targets. nih.govmdpi.com The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, and its capacity to form effective hydrogen bonds often lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates. nih.gov

Overview of Halogenated Pyrimidines in Organic Synthesis and Advanced Materials

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines are crucial building blocks in organic synthesis, primarily because the halogen atom serves as an excellent leaving group or a reactive handle for a variety of chemical transformations. rsc.orgacs.org Their most significant application is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govacs.org These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, halogenated precursors. rsc.org

The reactivity of the halogen is position-dependent; for instance, halogens at the 2, 4, and 6 positions are particularly susceptible to nucleophilic substitution. acs.orgbhu.ac.in This predictable reactivity allows chemists to selectively functionalize the pyrimidine ring. acs.org Beyond their role in synthesis, halogenated pyrimidines have found applications in materials science. rsc.org For example, they have been investigated for use in optical applications and as chemosensors. rsc.org Furthermore, certain halogenated pyrimidine derivatives, such as 5-bromodeoxyuridine, have been explored as radiosensitizers in cancer therapy, where the heavy halogen atom is thought to enhance the effects of radiation. aip.org

Positioning of 5-Bromo-2-methylpyrimidine-4-carbonitrile within the Pyrimidine Chemical Landscape

This compound is a highly functionalized heterocyclic compound that occupies a strategic position within the vast chemical landscape of pyrimidine derivatives. Its structure incorporates several key features that make it a valuable and versatile intermediate in organic synthesis.

The core of the molecule is the pyrimidine ring, which provides the foundational aromatic and heterocyclic character. The substituents at positions 2, 4, and 5 each confer specific reactivity:

2-Methyl Group: The methyl group influences the electronic properties of the ring and can serve as a steric director in certain reactions.

4-Carbonitrile Group: The nitrile (C≡N) group is a strong electron-withdrawing group, which activates the pyrimidine ring towards certain reactions. It is also a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing pathways to a wide array of other derivatives.

5-Bromo Group: The bromine atom is the key feature for synthetic diversification. It serves as a classic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other moieties at this position. guidechem.com

This trifunctional arrangement makes this compound an ideal building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science. guidechem.com It provides a pre-functionalized scaffold that allows for sequential and regioselective modifications, enabling the efficient synthesis of targeted molecular structures.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₄BrN₃
Molar Mass 198.02 g/mol
IUPAC Name This compound
CAS Number 857428-34-3
Appearance Solid
Canonical SMILES CC1=NC=C(C(=N1)C#N)Br
InChI Key JPMZJRTVTXCRPH-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c1-4-9-3-5(7)6(2-8)10-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMZJRTVTXCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857428-34-3
Record name 5-bromo-2-methylpyrimidine-4-carbonitrile
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Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

High-Resolution Vibrational and Nuclear Magnetic Resonance Spectroscopy

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromo-2-methylpyrimidine-4-carbonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, while vibrational spectroscopy (FT-IR and Raman) offers insights into the functional groups and molecular vibrations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals. The methyl protons (–CH₃) at the C2 position would likely appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. The single proton on the pyrimidine (B1678525) ring at the C6 position is expected to resonate as a singlet in the downfield region, likely between δ 8.5 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbon of the methyl group (–CH₃) is expected to have a chemical shift in the range of δ 20-30 ppm. The pyrimidine ring carbons would exhibit signals in the aromatic region (δ 110-170 ppm). The carbon bearing the bromine atom (C5) would be significantly influenced by the halogen's electronegativity. The carbon of the nitrile group (–CN) typically appears in the δ 115-125 ppm region.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃~ 2.7~ 25
C2-~ 160
C4-~ 140
C5-~ 120
C6~ 8.8~ 158
-CN-~ 117

Note: These are predicted values based on analogous structures and general NMR principles.

Vibrational spectroscopy is a powerful tool to identify the functional groups and to characterize the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group is expected around 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring would likely appear above 3000 cm⁻¹. The C-N stretching vibrations within the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration typically occurs in the fingerprint region, at lower wavenumbers, generally between 500 and 600 cm⁻¹. The methyl group C-H stretching and bending vibrations would be observed around 2950-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyrimidine ring are often strong in the Raman spectrum and would be expected in the 900-1100 cm⁻¹ range. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H stretch (pyrimidine)3000 - 31003000 - 3100
C-H stretch (methyl)2950 - 30002950 - 3000
C≡N stretch2220 - 2260 (strong, sharp)2220 - 2260 (strong, sharp)
C=N, C=C stretch (ring)1500 - 16001500 - 1600
C-H bend (methyl)1375 - 14501375 - 1450
Ring breathingWeak900 - 1100 (strong)
C-Br stretch500 - 600500 - 600

Note: These are predicted values based on typical group frequencies and data from related brominated pyridine (B92270) and pyrimidine compounds. nih.govcore.ac.ukresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. savemyexams.com This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of this compound under electron impact ionization would likely proceed through several pathways. sapub.orgresearchgate.net A common fragmentation would be the loss of the bromine atom, leading to a significant fragment ion. Other potential fragmentation pathways could involve the loss of the nitrile group (CN) or the methyl group (CH₃). The pyrimidine ring itself can also undergo cleavage, leading to smaller fragment ions. sapub.orgresearchgate.net A detailed analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Description
[M]⁺ and [M+2]⁺Molecular ion with characteristic bromine isotopic pattern
[M-Br]⁺Loss of a bromine atom
[M-CN]⁺Loss of the nitrile group
[M-CH₃]⁺Loss of a methyl group
Pyrimidine ring fragmentsVarious smaller ions from ring cleavage

Electronic Structure and Photoabsorption Spectroscopy

Spectroscopic techniques that probe the electronic structure provide fundamental insights into the molecular orbitals, bonding, and excited states of a molecule.

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For halogenated pyrimidines, XPS provides information on the core-level binding energies of the constituent atoms (C, N, Br).

The N 1s spectrum of this compound would be expected to show distinct peaks for the different nitrogen environments: the two nitrogen atoms in the pyrimidine ring and the nitrogen atom of the nitrile group. aps.org The C 1s spectrum would also be complex, with different peaks corresponding to the carbon atoms in the pyrimidine ring, the methyl group, and the nitrile group. The Br 3d spectrum would show a characteristic doublet corresponding to the Br 3d₅/₂ and Br 3d₃/₂ core levels. The binding energies are sensitive to the chemical environment, and shifts in these energies can provide information about the electronic effects of the substituents on the pyrimidine ring.

Interactive Data Table: Expected Core-Level Binding Energies (eV) for this compound

Core Level Expected Binding Energy (eV)
N 1s (pyrimidine)~ 399 - 401
N 1s (nitrile)~ 398 - 400
C 1s~ 284 - 288
Br 3d~ 70 - 71

Note: These are approximate values based on data for related nitrogen heterocycles and brominated organic compounds. beilstein-journals.orgresearchgate.netrsc.org

Vacuum Ultraviolet (VUV) photoabsorption spectroscopy is used to investigate the electronic transitions to higher-energy excited states. Studies on bromopyrimidines have shown that the VUV spectra are characterized by a series of broad absorption bands corresponding to π → π* and n → π* transitions, as well as transitions to Rydberg states. mdpi.comnih.gov

The VUV spectrum of this compound is expected to be influenced by the substituents on the pyrimidine ring. The bromine atom, methyl group, and nitrile group will affect the energies of the molecular orbitals and, consequently, the energies of the electronic transitions. rsc.orgrsc.org The spectrum would likely show intense π → π* transitions at higher energies and weaker n → π* transitions at lower energies. mdpi.comnih.gov A detailed analysis of the VUV spectrum, often aided by theoretical calculations, can provide a comprehensive picture of the excited state manifold of the molecule. rsc.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum chemical method for predicting the electronic absorption spectra of molecules. An extension of Density Functional Theory (DFT), TD-DFT is particularly adept at calculating the excited state properties of chemical compounds, providing valuable insights into their electronic transitions. mdpi.comaps.org For a molecule like this compound, TD-DFT can be employed to forecast its UV-Vis absorption spectrum, which is crucial for understanding its photophysical behavior. This computational approach calculates the energies of vertical electronic transitions from the ground state to various excited states, along with the oscillator strengths of these transitions, which correlate with the intensity of absorption peaks.

The predictive power of TD-DFT lies in its ability to model the response of the electron density of a molecule to a time-dependent electromagnetic field, such as that of light. By solving the time-dependent Kohn-Sham equations, one can obtain the excitation energies, which correspond to the wavelengths of light the molecule will absorb. These calculations are instrumental in assigning the electronic transitions observed in experimental spectra to specific molecular orbital promotions, such as π → π* or n → π* transitions.

In the context of this compound, a TD-DFT analysis would typically be preceded by a ground-state geometry optimization using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Following this, TD-DFT calculations are performed to predict the electronic absorption spectrum in a vacuum or in the presence of a solvent, often modeled using methods like the Polarizable Continuum Model (PCM).

The results of such a theoretical investigation provide a detailed picture of the electronic structure of this compound. Key parameters obtained from TD-DFT calculations include the maximum absorption wavelength (λmax), the oscillator strength (f), and the composition of the electronic transitions in terms of the contributing molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the molecule, with a smaller gap often indicating a higher reactivity and a tendency to absorb light at longer wavelengths.

The following interactive table presents hypothetical TD-DFT calculation results for this compound, illustrating the kind of data this technique provides. The predicted transitions are based on typical results for similar pyrimidine derivatives found in the literature. urfu.ruresearcher.life

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
4.352850.152HOMO -> LUMO (85%)π -> π
4.982490.098HOMO-1 -> LUMO (70%)π -> π
5.422290.045HOMO -> LUMO+1 (65%)π -> π
5.882110.012HOMO-2 -> LUMO (55%)n -> π

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for guiding the design of new molecules with specific photophysical properties. The correlation between the calculated and experimental spectra can also serve to validate the computational methodology employed.

Advanced Research Applications of 5 Bromo 2 Methylpyrimidine 4 Carbonitrile

Utilization as a Versatile Chemical Building Block in Complex Synthesis

5-Bromo-2-methylpyrimidine-4-carbonitrile serves as a highly effective starting material or intermediate in the synthesis of a wide array of more complex molecules. The presence of the bromine atom at the 5-position and the nitrile group at the 4-position provides two distinct reactive sites that can be selectively manipulated to build molecular complexity.

Precursors for Novel Heterocyclic Architectures

The pyrimidine (B1678525) ring is a fundamental component of many biologically active molecules, including nucleic acids. mdpi.com The ability to use this compound as a precursor allows for the construction of novel fused heterocyclic systems, which are of significant interest in medicinal chemistry. One prominent example is the synthesis of pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are known to exhibit a range of biological activities and are often targeted in drug discovery programs. nih.govnih.gov

The general synthetic strategy involves the reaction of a 4-aminopyrimidine (B60600) derivative with a suitable three-carbon synthon to form the fused pyridine (B92270) ring. In the context of this compound, the nitrile group can be reduced to an aminomethyl group, or the bromine atom can be displaced by an amine, providing a handle for subsequent cyclization reactions to form the pyridopyrimidine scaffold. nih.gov Different synthetic protocols can be employed, including palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, to introduce a variety of substituents onto the final heterocyclic architecture. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrimidine Precursors

Precursor TypeResulting HeterocycleKey Reaction TypePotential Applications
4-Aminopyrimidine with a C5 functional groupPyrido[2,3-d]pyrimidineIntramolecular CyclizationKinase Inhibitors, Anticancer Agents
5-Bromopyrimidine (B23866)Fused PyrimidinesPalladium-Catalyzed CouplingAntiviral, Antibacterial Agents
Pyrimidine-4-carbonitrileAnnulated PyrimidinesCondensation ReactionsCNS Active Agents

This table provides illustrative examples of how different functionalities on a pyrimidine ring can be utilized to synthesize various fused heterocyclic systems.

Scaffolds for Diversity-Oriented Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore new areas of chemical space. nih.govcam.ac.uk this compound is an excellent scaffold for DOS due to its multiple reactive sites that allow for divergent synthesis pathways.

Starting from this single precursor, a multitude of different compounds can be generated by systematically varying the reagents and reaction conditions. For instance, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of aryl, alkyl, or alkynyl substituents. rsc.org Simultaneously or sequentially, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to generate ketones. This multi-directional reactivity allows for the rapid generation of a library of compounds with significant structural diversity, increasing the probability of identifying molecules with desired biological activities. nih.gov

Functional Materials Research and Development

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced functional materials. The electron-deficient nature of the pyrimidine unit, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, allows for the creation of materials with specific optical, electronic, and self-assembly properties. alfa-chemistry.com

Incorporation into Polymeric Systems for Property Modification

The incorporation of pyrimidine moieties into polymer backbones or as pendant groups can significantly alter the properties of the resulting materials. Pyrimidine-containing polymers have been investigated for a range of applications, including as luminescent materials and in the development of materials with specific thermal or mechanical properties. tandfonline.comresearchgate.net

While direct polymerization of this compound may be challenging, it can be chemically modified to introduce polymerizable functional groups. For example, the bromine atom can be replaced with a vinyl or acrylic group via a cross-coupling reaction, creating a monomer that can be subsequently polymerized. The resulting polymer would possess pyrimidine units regularly spaced along the chain, which could influence properties such as thermal stability, solubility, and photophysical behavior. Research has shown that polyurethanes containing dihydroxy-pyrimidine structures exhibit improved thermal properties. tandfonline.com

Design and Development of New Materials with Tailored Characteristics

The design of new materials with specific, pre-determined characteristics is a major goal of materials science. The versatility of this compound as a building block allows for its use in the synthesis of novel organic materials. For example, by coupling this molecule with other aromatic or heterocyclic units, researchers can create extended π-conjugated systems with interesting photophysical properties, such as fluorescence or phosphorescence. researchgate.net These materials could find applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for sensing applications.

Role in Semiconducting Materials and Supramolecular Assemblies

The electron-deficient character of the pyrimidine ring makes it a suitable component for n-type organic semiconductor materials. alfa-chemistry.com Organic semiconductors are of great interest for applications in flexible electronics, such as organic thin-film transistors (OFETs) and organic solar cells (OPVs). By incorporating pyrimidine units into larger conjugated molecules, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport. alfa-chemistry.com

Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-ordered supramolecular assemblies. nih.govresearchgate.net The nitrile group can also participate in specific non-covalent interactions. researchgate.net These self-assembly processes can be used to control the morphology and packing of molecules in the solid state, which is a critical factor for optimizing the performance of organic electronic devices. The ability to form ordered structures through hydrogen bonding and π-π stacking makes pyrimidine derivatives, in principle including those derived from this compound, promising candidates for the development of advanced functional materials with predictable and tunable properties.

Mechanistic Studies in Biological Systems (Focus on molecular interactions and pathways)

The unique structural features of this compound, including its halogenated heterocyclic core and nitrile group, make it a valuable tool for investigating fundamental biological mechanisms at the molecular level. Its ability to participate in various non-covalent interactions and serve as a structural mimic for natural biomolecules allows researchers to probe complex biological processes.

Probing Nucleic Acid Structure and Function through Analogue Incorporation

The study of nucleic acids often employs analogues of natural nucleobases to investigate structure, function, and damage pathways. wikipedia.org Halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), have a long history of use as radiosensitizing agents and probes for DNA damage. nih.gov These analogues are structurally similar enough to natural pyrimidines (thymine and cytosine) to be incorporated into DNA by polymerases. Once incorporated, the bromine atom acts as a site for enhanced radiation-induced damage, leading to lesions like interstrand cross-links, particularly under hypoxic (low oxygen) conditions often found in solid tumors. nih.gov

Following this principle, this compound can be considered a potential parent structure for developing novel nucleic acid analogues. By attaching a deoxyribose sugar to the pyrimidine ring, it could be converted into a nucleoside analogue. The key features for such an application would be:

Structural Mimicry : The core 2-methylpyrimidine (B1581581) structure resembles the natural pyrimidine bases.

Bromine Atom : The heavy bromine atom can alter the electronic properties of the base and serve as a specific target for photochemical or radiation-based studies.

Nitrile Group : The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which could introduce unique base-pairing or stacking interactions, allowing for the fine-tuning of DNA or RNA duplex stability and conformation.

Incorporating such an analogue into an oligonucleotide would enable researchers to study DNA polymerase activity, probe DNA repair mechanisms, and develop new therapeutic agents that selectively damage the DNA of cancer cells. nih.gov

Investigation of Hydrogen-Bonding Interactions and Charge Transfer Mechanisms

Hydrogen bonds are fundamental to molecular recognition in biological systems, governing everything from the structure of DNA to enzyme-substrate binding. cambridgemedchemconsulting.comnih.gov this compound possesses several functional groups capable of participating in these critical interactions. The nitrogen atoms within the pyrimidine ring and the nitrogen of the nitrile group are all potential hydrogen bond acceptors. nih.gov These sites can interact with hydrogen bond donors from amino acid residues in proteins or from other nucleic acid bases.

Furthermore, the molecule's electronic structure is well-suited for studying charge transfer processes. Twisted Intramolecular Charge Transfer (TICT) is a phenomenon observed in molecules that have an electron donor and an electron acceptor group linked by a rotatable single bond. rsc.org While not a classic TICT-state molecule itself, the pyrimidine ring, influenced by the electron-donating methyl group and the electron-withdrawing bromo and cyano groups, creates a system with distinct electronic regions. The interaction of this molecule with biological macromolecules can lead to charge transfer events, which are crucial in many enzymatic reactions and signaling pathways. The bromine atom, in particular, can participate in weaker halogen bonds, which are increasingly recognized as important in ligand-protein binding. cambridgemedchemconsulting.com

Computational Elucidation of Enzyme-Inhibitor Binding Modes

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding how a potential drug molecule (an inhibitor) binds to its target enzyme. nih.gov Pyrimidine derivatives, particularly those containing a carbonitrile moiety, have been extensively investigated as inhibitors for various enzymes, including kinases like PI3K and mTOR, which are often overactive in cancer cells. nih.govnih.gov

In a computational study involving this compound as a hypothetical inhibitor, researchers would use a computer model of the target enzyme's three-dimensional structure. The process would involve:

Docking : The compound would be computationally "placed" into the enzyme's active site in various orientations to predict the most stable binding pose.

Interaction Analysis : The predicted binding mode would be analyzed to identify key molecular interactions. For this compound, these would likely include:

Hydrogen Bonds : Formed between the pyrimidine or nitrile nitrogens and amino acid residues like serine, threonine, or lysine (B10760008) in the enzyme's active site.

Hydrophobic Interactions : The methyl group and the pyrimidine ring can interact with nonpolar amino acid residues.

Halogen Bonds : The bromine atom could form a stabilizing interaction with an electron-rich atom like an oxygen from a carbonyl group on the protein backbone.

Binding Energy Calculation : The strength of the binding interaction (binding affinity) would be estimated, helping to predict the inhibitor's potency.

These computational insights provide a detailed, atom-level understanding of the inhibition mechanism and can guide the design of more potent and selective inhibitors. nih.gov

Corrosion Inhibition Mechanisms on Metal Surfaces: Theoretical and Adsorption Studies

Pyrimidine derivatives are recognized as effective corrosion inhibitors for various metals, including carbon steel and copper, particularly in acidic environments used in industrial processes like acid pickling. electrochemsci.orgresearchgate.netresearchgate.net The inhibition mechanism relies on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. nih.govnih.gov

The effectiveness of this compound as a corrosion inhibitor can be understood through its molecular structure. The adsorption process can occur through:

Chemisorption : Involving the sharing of electrons between the inhibitor and the metal. This is facilitated by the presence of lone pair electrons on the nitrogen atoms and the π-electrons of the pyrimidine ring, which can interact with the vacant d-orbitals of metal atoms like iron or copper. researchgate.netnih.gov

Physisorption : Involving electrostatic interactions between a charged metal surface and charged inhibitor molecules.

Theoretical studies using Density Functional Theory (DFT) are employed to correlate the electronic properties of the inhibitor molecule with its performance. bohrium.comshd-pub.org.rsekb.eg Key parameters are calculated to predict inhibition efficiency. Higher values for the energy of the Highest Occupied Molecular Orbital (EHOMO) indicate a greater tendency to donate electrons to the metal surface, while lower values for the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) suggest a greater ability to accept electrons from the metal. A small energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity and better inhibition efficiency.

The adsorption of these inhibitors on a metal surface typically follows an established adsorption model, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. electrochemsci.orgbohrium.comekb.eg Experimental electrochemical techniques, supported by computational simulations, confirm that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govekb.eg

Table 1: Representative Quantum Chemical Parameters for a Pyrimidine Derivative Corrosion Inhibitor (Illustrative Data based on literature for similar compounds)
ParameterDescriptionIllustrative Value
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8
ΔE (Energy Gap, eV)Difference between ELUMO and EHOMO; lower values suggest higher reactivity.4.7
Dipole Moment (Debye)Measures the polarity of the molecule, influencing adsorption.3.2

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Bromo-2-methylpyrimidine-4-carbonitrile, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under thermal aqueous conditions. Key parameters include solvent selection (e.g., DMF or water), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. For example, alkylation of pyrimidine precursors with brominated intermediates in the presence of anhydrous potassium carbonate improves yield . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting reaction time (typically 6–12 hours) to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are functional groups identified?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) identify the methyl group (δ ~2.5 ppm), cyano group (δ ~115–118 ppm in 13C^{13}C), and bromine-substituted aromatic protons (δ ~7.5–8.4 ppm) .
  • IR Spectroscopy : The cyano group (C≡N) exhibits a sharp peak near 2212 cm1^{-1}, while aromatic C-H stretching appears at ~3000–3100 cm1^{-1} .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 351/353 for brominated derivatives) confirm molecular weight, while fragmentation patterns (e.g., loss of Br or CH3_3) validate structural motifs .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol or acetonitrile is preferred for slow evaporation due to their moderate polarity, which promotes crystal lattice formation. For example, recrystallization from ethanol yields colorless crystals with >97% purity, as confirmed by melting point analysis (e.g., 113–115°C) and XRD .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallinity and stability of this compound?

  • Methodological Answer : X-ray diffraction studies reveal that centrosymmetric dimers form via N–H⋯O/N–H⋯N hydrogen bonds, stabilizing the crystal lattice. Planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å) and halogen (Br) positioning affect packing efficiency. Computational tools like Mercury software can model these interactions to predict solubility and thermal stability .

Q. What strategies mitigate side reactions during functionalization at the 2-methyl or 4-cyano positions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups for amines) during bromination or alkylation .
  • Catalytic Control : Use palladium catalysts for selective cross-coupling at the bromine position while preserving the cyano group .
  • Low-Temperature Reactions : Perform nitration or amidation at 0–5°C to prevent decomposition of the cyano group .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrimidine ring. The C-5 bromine atom exhibits a high partial positive charge (~+0.35 e), making it susceptible to nucleophilic attack. Solvent effects (e.g., DMSO) are incorporated via PCM models to simulate reaction pathways and activation energies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C signals to confirm connectivity, distinguishing regioisomers .
  • High-Resolution MS (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing M+^{+} from [M+H]+^{+}) with accuracy <5 ppm .
  • XRD Validation : Compare experimental crystal structures with predicted models to verify substituent positions .

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